molecular formula C20H38N4O5 B12112766 H-DL-Val-DL-Val-DL-Val-DL-Val-OH

H-DL-Val-DL-Val-DL-Val-DL-Val-OH

Cat. No.: B12112766
M. Wt: 414.5 g/mol
InChI Key: DISYUNFKZRKPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-VAL-VAL-VAL-VAL-OH is a tetrapeptide composed of four valine residues Valine is an essential amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-VAL-VAL-VAL-VAL-OH typically involves stepwise peptide synthesis. This process includes the protection of amino groups, coupling of amino acids, and deprotection steps. The most common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of H-VAL-VAL-VAL-VAL-OH may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-VAL-VAL-VAL-VAL-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated valine residues, while reduction can lead to the cleavage of disulfide bonds .

Scientific Research Applications

H-VAL-VAL-VAL-VAL-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-VAL-VAL-VAL-VAL-OH involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the presence of other interacting molecules. For example, it may inhibit or activate certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-VAL-VAL-VAL-VAL-OH is unique due to its tetrapeptide structure, which provides distinct properties compared to shorter peptides. Its longer chain length allows for more complex interactions with biological molecules and greater potential for therapeutic applications .

Properties

Molecular Formula

C20H38N4O5

Molecular Weight

414.5 g/mol

IUPAC Name

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H38N4O5/c1-9(2)13(21)17(25)22-14(10(3)4)18(26)23-15(11(5)6)19(27)24-16(12(7)8)20(28)29/h9-16H,21H2,1-8H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)

InChI Key

DISYUNFKZRKPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.